5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-2-8-10-11-9(14)12(8)6-7-4-3-5-13-7/h7H,2-6H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFYJUHLIUYUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1CC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarbothioamide with tetrahydrofuran-2-carbaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The ethyl group and the tetrahydrofuran moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
One of the notable applications of this compound is its potential as an antiviral agent. Research has indicated that triazole derivatives exhibit significant activity against various viruses. For instance, triazole compounds have shown efficacy against West Nile Virus (WNV) and Dengue Virus (DENV), making them candidates for further investigation in antiviral drug development .
Inhibitory Mechanism
The compound acts as an inhibitor of specific viral proteases. For example, a related compound was identified as a noncovalent oral inhibitor of the SARS-CoV-2 3CL protease, highlighting the potential for triazole derivatives in combating viral infections . The mechanism involves the binding of the compound to the active site of the protease, preventing viral replication.
Agricultural Applications
Fungicidal Properties
Triazole compounds are widely recognized for their fungicidal properties. 5-Ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can be explored for use in crop protection. The triazole ring structure is known to interfere with the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This leads to the inhibition of fungal growth and offers a pathway for developing new fungicides .
Case Study: Crop Protection
A study examining various triazole fungicides demonstrated that modifications in the side chains significantly influence their efficacy against specific fungal pathogens. The addition of tetrahydrofuran moieties could enhance solubility and bioavailability, making this compound a strong candidate for agricultural applications.
Material Science Applications
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers. The thiol group allows for thiol-ene click chemistry, facilitating the formation of cross-linked polymer networks that exhibit desirable mechanical properties .
Data Table: Comparison of Triazole Derivatives in Polymer Applications
| Compound Name | Structure | Application | Efficacy |
|---|---|---|---|
| This compound | structure | Cross-linking agent in polymers | High |
| 1-Hydroxytriazole | structure | Antifungal agent | Medium |
| 2-Methyltriazole | structure | Solvent stabilization | Low |
Mechanism of Action
The mechanism of action of 5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The thiol group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Triazole-3-thiol derivatives differ primarily in their substituents, which dictate their physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Lipophilicity : The tetrahydrofuran-2-ylmethyl group in the target compound likely enhances solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl or benzylidene groups) .
- Tautomeric Stability : Triazole-thiols exist in thione-thiol tautomeric equilibria. Computational studies (e.g., on oxadiazole-thiones) suggest thione forms are energetically favored by ~10–12 kcal/mol in aqueous media .
Biological Activity
5-Ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, particularly its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₅N₃OS, with a molecular weight of 213.3 g/mol. The structure incorporates a tetrahydrofuran moiety linked to a triazole ring, which is critical for its biological activity.
The biological activity of triazole derivatives often hinges on their ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Antimicrobial Activity : Triazoles can inhibit the synthesis of ergosterol in fungal cell membranes or interfere with bacterial cell wall synthesis.
- Anticancer Activity : They may induce apoptosis in cancer cells by targeting signaling pathways involved in cell proliferation and survival.
- Antioxidant Activity : Triazoles can scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance:
- A study demonstrated that compounds similar to this compound showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
Triazole derivatives have been explored for their anticancer potential. Research has shown that certain triazole compounds can selectively inhibit the growth of various cancer cell lines:
- In vitro studies revealed that this compound exhibited cytotoxic effects against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| IGR39 (Melanoma) | 5.0 |
| MDA-MB-231 (Breast) | 7.5 |
Antioxidant Activity
The antioxidant capacity of triazole derivatives has also been investigated. Studies have employed assays like DPPH and ABTS to quantify the radical-scavenging ability:
- The antioxidant activity of related compounds was comparable to ascorbic acid, with IC50 values indicating strong potential for reducing oxidative stress .
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 0.87 |
| Related Triazole | 0.397 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Nucleophilic substitution is a common approach for synthesizing 1,2,4-triazole-3-thiol derivatives. For example, 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized via this method using thiourea derivatives and hydrazine hydrate . Optimization involves adjusting reaction time (e.g., 6–12 hours), temperature (70–90°C), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Combine IR spectroscopy (to identify thiol S-H stretches at 2550–2600 cm⁻¹), ¹H/¹³C NMR (to confirm substituent positions and integration ratios), and elemental analysis (to validate molecular formula). For example, DFT-calculated NMR chemical shifts (B3LYP/6-311G(d,p) basis set) showed <5% deviation from experimental values in similar triazole derivatives .
Q. What pharmacological activities have been reported for 1,2,4-triazole-3-thiol derivatives, and what structural features correlate with these activities?
- Methodological Answer : Substituents on the triazole ring critically influence activity. For instance:
- Anticancer : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced cytotoxicity via topoisomerase inhibition .
- Antimicrobial : Thiophene or pyrrole substituents improve binding to microbial enzymes (e.g., dihydrofolate reductase) .
- ADME profiles : Alkyl chains (e.g., ethyl) enhance metabolic stability, while polar groups (e.g., hydroxyl) improve solubility .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the molecular geometry and electronic properties of this compound?
- Methodological Answer : Use B3LYP/6-311G(d,p) to optimize geometry and calculate vibrational frequencies. For example, torsion angle scans (from –180° to +180° in 20° steps) revealed conformational flexibility in the tetrahydrofuran-2-ylmethyl group, impacting HOMO-LUMO gaps (ΔE ≈ 4.5–5.0 eV) . Compare computed IR/NMR data with experimental results to validate models .
Q. What strategies are effective in resolving discrepancies between experimental and computational data (e.g., NMR chemical shifts, IR vibrational frequencies)?
- Methodological Answer :
- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for dielectric environments .
- Basis set expansion : Use 6-311++G(d,p) for better accuracy in predicting NMR shifts .
- Vibrational scaling factors : Apply a 0.96–0.98 scaling factor to DFT-calculated IR frequencies to match experimental data .
Q. How can molecular docking studies be designed to evaluate the binding affinity of this compound with target proteins?
- Methodological Answer :
Protein Preparation : Retrieve target structures (e.g., PDB: 1MVR for antifungal targets) and remove water/ligands.
Grid Box Setup : Define active sites using residues within 10 Å of the co-crystallized ligand.
Docking Parameters : Use AutoDock Vina with Lamarckian GA. For example, 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol showed a binding energy of –8.2 kcal/mol to CYP51 .
Q. What are the critical factors in designing derivatives to enhance pharmacokinetic properties while maintaining activity?
- Methodological Answer :
- Lipophilicity : Introduce alkyl groups (e.g., ethyl) to improve logP (target range: 2–3) for blood-brain barrier penetration .
- Metabolic stability : Replace metabolically labile groups (e.g., ester) with bioisosteres (e.g., amide).
- Solubility : Add sodium/potassium salt-forming groups (e.g., carboxylate) to enhance aqueous solubility .
Q. How does the conformational flexibility of the tetrahydrofuran-2-ylmethyl substituent influence biological interactions?
- Methodological Answer : Torsion angle analysis (via DFT) revealed that a 60° dihedral angle minimizes steric hindrance, allowing optimal binding to hydrophobic pockets (e.g., in kinase targets). Flexibility also modulates entropy-enthalpy trade-offs during binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
